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Compound of Interest

Compound Name: GNE-617 hydrochloride

Cat. No.: B2614486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target

in oncology due to its rate-limiting role in the salvage pathway of nicotinamide adenine

dinucleotide (NAD+) biosynthesis, a crucial coenzyme for cellular metabolism and signaling.

Cancer cells, with their high metabolic demands, are particularly vulnerable to NAMPT

inhibition. This guide provides an objective comparison of two potent NAMPT inhibitors, GNE-
617 hydrochloride and GMX1778, summarizing their performance based on available

preclinical data.

Mechanism of Action: Targeting a Metabolic
Vulnerability
Both GNE-617 and GMX1778 are small molecule inhibitors that target the enzymatic activity of

NAMPT. By blocking this enzyme, they deplete the intracellular pool of NAD+, leading to a

cascade of events including metabolic collapse, ATP depletion, and ultimately, cancer cell

death.[1][2][3] GMX1778 is the active form of the prodrug GMX1777.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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